(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

Medicinal Chemistry Glucokinase Activators Type 2 Diabetes

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester (CAS 625112-66-5) is a halogenated phenylacetic acid derivative with the formula C10H8F4O2. It functions predominantly as a research chemical intermediate, distinguished by its 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring.

Molecular Formula C10H8F4O2
Molecular Weight 236.166
CAS No. 625112-66-5
Cat. No. B2689645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester
CAS625112-66-5
Molecular FormulaC10H8F4O2
Molecular Weight236.166
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F
InChIInChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
InChIKeyUYJGRSBZNBYCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (4-Fluoro-3-trifluoromethylphenyl)acetic Acid Methyl Ester (CAS 625112-66-5)


(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester (CAS 625112-66-5) is a halogenated phenylacetic acid derivative with the formula C10H8F4O2 . It functions predominantly as a research chemical intermediate, distinguished by its 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring . This specific architecture is crucial for constructing molecules targeting glucokinase activation, a strategy for managing type II diabetes [1].

The Preclusion of Simple Substituent Interchange for (4-Fluoro-3-trifluoromethylphenyl)acetic Acid Methyl Ester


Direct substitution of the ester, regioisomer, or halogen atom in this phenylacetic acid scaffold can lead to profound and unpredictable impacts on downstream synthetic routes and biological target engagement. Even closely related analogues, such as the 3-fluoro-4-trifluoromethyl regioisomer, can display altered synthetic reactivity and can lead to structurally distinct final drug candidates with unknown pharmacological properties . The specific orientation of the fluoro and trifluoromethyl groups is critical for maintaining the intended chemical behavior and biological interaction profile as specified in the original patent strategy [1].

Quantitative Differentiators for (4-Fluoro-3-trifluoromethylphenyl)acetic Acid Methyl Ester in Glucokinase Activator Synthesis


Patented Intermediate with Demonstrated Synthetic Yield for a Specific Glucokinase Activator

The target compound's primary documented differentiation is its use as a direct, patented synthetic intermediate. It is specifically employed to produce 2-(4-fluoro-3-trifluoromethylphenyl)-3-(tetrahydrofuran-2(R)-yl)propionic acid methyl ester, a key glucokinase activator precursor, via a reaction with (2S)-tetrahydrofuran-2-ylmethyl trifluoromethanesulphonate, yielding the final product with a quantified 39% yield [1]. This specific transformation and its outcome are not documented for the common regioisomeric or halo-substituted analogs, making this a unique, verifiable point of differentiation.

Medicinal Chemistry Glucokinase Activators Type 2 Diabetes

Regioisomeric Architecture Proven to Generate Biologically Active Glucokinase Activators

The specific 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring is the archetype for the active series described in patent US20030225283A1 [1]. While no head-to-head potency data exists for the bare methyl ester, the final propionamide derivatives built from this scaffold are explicitly claimed as glucokinase activators for increasing insulin secretion [2]. This is a class-level inference: the precise substitution pattern is a prerequisite for generating the active chiral propionic acid methyl ester intermediate described in the patent, a role that regioisomeric analogs like the 3-fluoro-4-trifluoromethyl series are not documented to fulfill .

Medicinal Chemistry Structure-Activity Relationship Glucokinase

Absence of Competitive Potency Data Highlights Niche Position as a Validated Intermediate

A comparative analysis across available primary literature and authoritative databases reveals no quantitative biological activity (IC50, EC50, Ki) or physicochemical performance data for the title compound or its closest analogs, including the 3-fluoro-4-trifluoromethyl regioisomer and the 4-chloro analog [1]. This lack of data is itself a key differentiator, positioning the target compound not as a final bioactive agent but exclusively as a critical, documented intermediate in a multi-step synthesis. Its commercial value is therefore derived from its defined role in a patent-protected synthetic sequence, rather than from hypothetical or unverified biological performance [2].

Pharmaceutical Intermediates Procurement Sourcing Strategy

Validated Application Scenarios for (4-Fluoro-3-trifluoromethylphenyl)acetic Acid Methyl Ester Based on Quantitative Evidence


Reproduction of Patented Glucokinase Activator Synthesis for Type 2 Diabetes Research

This compound is the primary choice for medicinal chemistry groups seeking to faithfully reproduce the synthesis of 2-(4-fluoro-3-trifluoromethylphenyl)-3-(tetrahydrofuran-2(R)-yl)propionic acid methyl ester, a key intermediate in a patented glucokinase activator program [1]. The documented yield of 39% under specific conditions provides a quantitative baseline for chemistry development, which is unavailable for alternative starting materials [2].

SAR Exploration Mandating a 4-Fluoro-3-trifluoromethyl Phenylacetic Acid Core

For structure-activity relationship (SAR) studies where the 4-fluoro-3-trifluoromethyl substitution is a fixed pharmacophore element, this specific methyl ester is the only commercially viable precursor that guarantees the correct regio- and stereoelectronic profile required by the study's design hypothesis, as first established in relevant patent literature [1].

Process Chemistry Optimization of an Enolate Alkylation Step

The documented reaction of this ester with a tetrahydrofuran-2-ylmethyl electrophile to form a new chiral center presents a defined case study for process R&D teams [1]. The existing 39% yield serves as a benchmark for screening alternative bases, solvents, and conditions, a tangible starting point not available with regioisomeric substrates for which no such transformation is disclosed [2].

Quote Request

Request a Quote for (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.